molecular formula C9H10O3S B2835146 5-(Oxolan-3-yl)thiophene-2-carboxylic acid CAS No. 1595820-65-7

5-(Oxolan-3-yl)thiophene-2-carboxylic acid

Cat. No.: B2835146
CAS No.: 1595820-65-7
M. Wt: 198.24
InChI Key: LTNMOLRNZRFEBV-UHFFFAOYSA-N
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Description

5-(Oxolan-3-yl)thiophene-2-carboxylic acid is a heterocyclic compound featuring a thiophene ring substituted at the 5-position with an oxolane (tetrahydrofuran) group at its 3-position and a carboxylic acid group at the 2-position. This structure combines the aromaticity and electronic properties of thiophene with the steric and polar effects of the oxolane substituent, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

5-(oxolan-3-yl)thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3S/c10-9(11)8-2-1-7(13-8)6-3-4-12-5-6/h1-2,6H,3-5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTNMOLRNZRFEBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C2=CC=C(S2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1595820-65-7
Record name 5-(oxolan-3-yl)thiophene-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Oxolan-3-yl)thiophene-2-carboxylic acid typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Introduction of the Oxolane Ring: The oxolane ring can be introduced via a nucleophilic substitution reaction, where a suitable oxolane derivative reacts with the thiophene ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Oxolan-3-yl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Halogenated or nitro-substituted thiophene derivatives.

Scientific Research Applications

5-(Oxolan-3-yl)thiophene-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between sulfur-containing compounds and biological molecules.

    Industry: Used in the development of materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(Oxolan-3-yl)thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The oxolane and thiophene rings can participate in various molecular interactions, such as hydrogen bonding and π-π stacking, influencing the compound’s overall activity.

Comparison with Similar Compounds

The following comparison focuses on structurally analogous thiophene-2-carboxylic acid derivatives, emphasizing substituent effects, synthesis, and biological activities.

Structural and Physicochemical Properties
Compound Name Substituent at Thiophene-5-Position Molecular Formula Molecular Weight Key Properties (Melting Point, Yield) Reference
5-(4-Chlorophenyl)thiophene-2-carboxylic acid 4-Chlorophenyl C11H7ClO2S 238.69 N/A (synthetic intermediate)
5-Thiophen-2-yl-1,2-oxazole-3-carboxylic acid 1,2-Oxazole-3-carboxylic acid C8H5NO3S 195.20 N/A (physicochemical data reported)
5-(4-Isopropylphenyl)thiophene-2-carboxylic acid 4-Isopropylphenyl C14H14O2S 246.32 Room-temperature stable
5-(Thiophen-3-yl)furan-2-carboxylic acid Furan-2-carboxylic acid C9H6O3S 194.21 N/A (supplier data available)
Target: 5-(Oxolan-3-yl)thiophene-2-carboxylic acid Oxolan-3-yl (tetrahydrofuran-3-yl) C9H10O3S 210.24 (calc.) Hypothesized higher polarity due to oxolane

Key Observations :

  • Substituent Effects : Bulky substituents (e.g., 4-isopropylphenyl) enhance lipophilicity, while polar groups (e.g., oxazole, oxolane) increase water solubility .
  • Synthetic Yields : Derivatives like 5-(4-chlorophenyl)thiophene-2-carboxylic acid are synthesized via condensation reactions with yields >80% .

Key Observations :

  • Anticancer Activity : Chlorophenyl and triazolo-pyrimidine substituents enhance activity, likely through improved target binding .
  • Antibacterial Activity : Isoxazole derivatives show broad-spectrum efficacy, suggesting that electron-withdrawing groups may enhance microbial targeting .

Q & A

Q. What are the recommended synthetic routes for 5-(Oxolan-3-yl)thiophene-2-carboxylic acid?

A multi-step synthesis is typically employed, starting with functionalization of the thiophene ring. For example, coupling reactions (e.g., Suzuki-Miyaura) can introduce the oxolane moiety at the 5-position, followed by oxidation of the 2-methylthiophene to the carboxylic acid group. Key steps include:

  • Thiophene Ring Activation : Use palladium catalysts to couple oxolan-3-yl boronic acid derivatives to the thiophene backbone .
  • Carboxylic Acid Formation : Oxidize the 2-methyl group using KMnO₄ in acidic conditions, as demonstrated for analogous thiophene derivatives .
  • Purification : Recrystallization from acetic acid or ethanol ensures high purity (>95%) .

Q. How should researchers handle and store this compound to ensure stability?

Stability under standard laboratory conditions is achievable by:

  • Storage : Keep in amber glass containers at room temperature, away from moisture and light .
  • Incompatible Materials : Avoid strong oxidizing agents (e.g., HNO₃) and bases, which degrade the thiophene ring .
  • Handling : Use nitrile gloves and fume hoods to prevent skin/eye contact and inhalation of dust .

Q. What spectroscopic methods are suitable for characterizing this compound?

Key techniques include:

  • NMR : 1^1H and 13^13C NMR identify substitution patterns (e.g., oxolane integration at δ 3.5–4.5 ppm, thiophene protons at δ 6.8–7.2 ppm) .
  • IR Spectroscopy : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and ether (C-O ~1100 cm⁻¹) functionalities .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₉H₁₀O₃S: calc. 198.0352) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound?

Density Functional Theory (DFT) simulations assess:

  • Electrophilic Sites : The electron-deficient thiophene ring favors nucleophilic attack at the 4-position (localized Fukui indices) .
  • Solvent Effects : Polar solvents (e.g., DMSO) stabilize the carboxylate anion, enhancing solubility .
  • Reaction Pathways : Simulate esterification or amidation kinetics to optimize catalyst selection (e.g., DCC vs. EDCI) .

Q. What strategies resolve contradictions in biological activity data for derivatives?

Systematic approaches include:

  • Structural-Activity Relationship (SAR) Studies : Vary substituents (e.g., oxolane vs. dioxolane) and test against enzyme targets (e.g., COX-2 inhibition) .
  • Data Normalization : Control for batch-to-batch purity variations (HPLC ≥97%) and solvent effects (DMSO vs. ethanol) .
  • Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity) .

Q. What are the challenges in optimizing reaction yields for derivatives?

Key challenges and solutions:

  • Steric Hindrance : Bulky oxolane groups reduce coupling efficiency. Use microwave-assisted synthesis to enhance reaction rates .
  • Byproduct Formation : Optimize pH during carboxylation (pH 6–7 minimizes decarboxylation) .
  • Catalyst Poisoning : Pre-treat Pd catalysts (e.g., Pd(PPh₃)₄) with chelating agents to mitigate sulfur-induced deactivation .

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